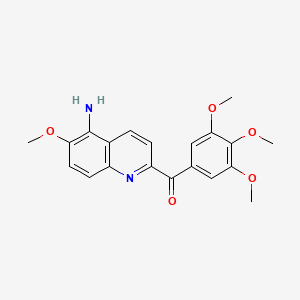![molecular formula C13H14N4O3S B10752922 2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10752922.png)
2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide is an organic compound featuring distinct structural properties. Its unique arrangement of atoms and functional groups contributes to various applications in diverse scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-amino-4-methyl-1,3-thiazole-5-carboxamide in the presence of an acidic catalyst. This reaction requires careful control of temperature and pH to ensure high yield and purity of the final product.
Reagents: : 4-hydroxy-3-methoxybenzaldehyde, 2-amino-4-methyl-1,3-thiazole-5-carboxamide
Catalysts: : Acidic catalysts like hydrochloric acid
Conditions: : Controlled temperature (60-80°C), pH 3-5
Industrial Production Methods
The industrial production typically involves large-scale reactors where precise conditions are maintained through automated systems. High-pressure liquid chromatography (HPLC) and crystallization techniques are often employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The hydroxyl group of the phenolic ring can undergo oxidation, forming quinones.
Reduction: : Reduction of the imine group (Schiff base) can produce amines.
Substitution: : The methoxy group may be substituted by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride
Substitution Conditions: : Acidic or basic media, elevated temperatures
Major Products
Oxidation: : Quinone derivatives
Reduction: : Corresponding amines
Substitution: : Phenolic derivatives with different substituents
Applications De Recherche Scientifique
This compound is extensively researched for its potential in various scientific domains:
Chemistry: : Utilized in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: : Explored for its antimicrobial and anticancer properties. It shows promise in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms.
Industry: : Employed in the development of novel materials, including polymers and resins, due to its unique reactive groups.
Mécanisme D'action
The compound’s biological activity is primarily due to its ability to interact with key molecular targets. Its imine (Schiff base) group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition of enzymatic activity.
Molecular Targets: : Enzymes with active site serine, cysteine, or lysine residues
Pathways Involved: : Disruption of metabolic pathways in microorganisms and cancer cells, leading to cell death
Comparaison Avec Des Composés Similaires
Compared to other thiazole derivatives, 2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups.
Similar Compounds
2-aminothiazole derivatives
Schiff bases with phenolic substituents
Uniqueness: : The presence of both a methoxy group and a Schiff base provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
There you go—a deep dive into the intriguing world of this compound! Anything specific you want to explore further?
Propriétés
Formule moléculaire |
C13H14N4O3S |
|---|---|
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19)/b15-6- |
Clé InChI |
AMHQGUWEVRTTJB-UUASQNMZSA-N |
SMILES isomérique |
CC1=C(SC(=N1)N)C(=O)N/N=C\C2=CC(=C(C=C2)O)OC |
SMILES canonique |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[19-[2-[[2-[2-[3-[2-[2-[[2-[[10,19-Diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B10752840.png)
![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)
![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)
![N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)
![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)
![7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide](/img/structure/B10752880.png)

![(7Z)-N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B10752905.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10752906.png)
![2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide](/img/structure/B10752916.png)
